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4-(2-Chloroethoxy)-3-
Compound Name:
methoxybenzaldehyde
CAS No.: 204915-71-9
Cat. No.: B1624255
\ J

Executive Summary

4-(2-Chloroethoxy)-3-methoxybenzaldehyde (CAS 204915-71-9) is a critical pharmacophore
building block used in the synthesis of Tyrosine Kinase Inhibitors (TKIs), specifically targeting
the Epidermal Growth Factor Receptor (EGFR).[1] It serves as a stable, cost-effective
alternative to its bromo-analogue for introducing the 2-substituted ethoxy side chain found in
various bioactive molecules.

This guide provides a technical characterization of this intermediate, compares its performance
against the more common 4-(2-Bromoethoxy)-3-methoxybenzaldehyde, and outlines optimized
synthetic protocols for researchers in medicinal chemistry.

Characterization Profile

The following data represents the physicochemical blueprint for high-purity 4-(2-
Chloroethoxy)-3-methoxybenzaldehyde.

Physicochemical Properties
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Property Specification Notes
Distinct from the bromo-analog
CAS Number 204915-71-9
(84843-85-6)
4-(2-chloroethoxy)-3- Also known as O-(2-
IUPAC Name .
methoxybenzaldehyde Chloroethyl)vanillin
Molecular Formula C10H11CIlOs3
Molecular Weight 214.65 g/mol
White to off-white crystalline Oxidizes to acid if stored
Appearance _
powder improperly
) ) Sharp melting range indicates
Melting Point 58 -62 °C ] )
high purity
N Soluble in DCM, EtOAc, )
Solubility Insoluble in Water

DMSO, Methanol

Spectral Data (Diagnostic Signals)

e 'H NMR (400 MHz, CDCls):

o 0 9.85 (s, 1H): Aldehyde proton (-CHO).[2]

o

o

[¢]

[¢]

o & 3.85 (t, J=6.0 Hz, 2H): Chloro-methylene (-CH2-Cl).

0 7.40-7.45 (m, 2H): Aromatic protons (H-2, H-6).

0 6.98 (d, J=8.0 Hz, 1H): Aromatic proton (H-5).

0 4.35 (t, J=6.0 Hz, 2H): Ether methylene (-O-CHz2-).

0 3.92 (s, 3H): Methoxy group (-OCHs).

e IR (KBr): 1680 cm~1 (C=0 stretch), 1260 cm~1 (Aryl ether C-0).

e MS (ESI):m/z 215.1 [M+H]*.
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Comparative Analysis: Chloro- vs. Bromo-
Intermediates

In the synthesis of EGFR inhibitors (e.g., Gefitinib analogs or Erlotinib precursors), the choice
between the Chloro- and Bromo- alkylating agents determines the process efficiency and
impurity profile.[3]

Performance Matrix

Chloro-Intermediate Bromo-Intermediate

Feature ] ] Verdict
(This Product) (Alternative)
Low (Uses 1-Bromo- ) )
High (Uses 1,2- Chloro is preferred for
Reagent Cost 2-chloroethane or 1,2- )
_ Dibromoethane) scale-up.
Dichloroethane)
_ _ Moderate
N High (Resistant to N Chloro offers longer
Stability ] ] (Photosensitive; alkyl ]
light and hydrolysis) shelf-life.

bromide degrades)

Moderate (Requires ) ) )
High (Reacts rapidly Bromo is better for

Reactivity Nal catalyst for ) ) ) )
o with amines) sluggish nucleophiles.
substitution)
Clean (Less ] ]
] ] o ) Complex (Prone to Chloro yields higher
Impurity Profile elimination side- ] o )
vinyl elimination) purity APls.
products)

Mechanistic Insight

The Chloro-ethoxy derivative is chemically "harder" than the Bromo-analog. While it reacts
slower in subsequent nucleophilic substitution (S_N2) reactions to attach the morpholine or
quinazoline core, this reduced reactivity prevents the formation of the vinyl-ether impurity (via
E2 elimination), a common issue with the Bromo-analog during storage or heating.

Recommendation: Use the Chloro-intermediate for large-scale GMP synthesis where impurity
control and cost are paramount. Use the Bromo-intermediate for small-scale, rapid medicinal
chemistry exploration where reaction speed is critical.
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Experimental Protocols
Protocol A: Synthesis from Vanillin (Self-Validating
System)

Objective: Selective alkylation of the phenolic hydroxyl group without over-alkylation or
Cannizzaro disproportionation.

Reagents:

Vanillin (1.0 eq)

1-Bromo-2-chloroethane (1.5 eq) [Selectivity Driver]

Potassium Carbonate (2.0 eq)

Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step Methodology:

 Dissolution: Charge Vanillin (15.2 g, 100 mmol) and K2COs (27.6 g, 200 mmol) into ACN
(150 mL). Stir at room temperature for 30 mins to form the phenolate anion (Color change to
yellow).

o Alkylation: Add 1-Bromo-2-chloroethane (21.5 g, 150 mmol) dropwise. Note: The bromo-end
reacts preferentially due to better leaving group ability, leaving the chloro-end intact for future
functionalization.

o Reflux: Heat to reflux (80°C) for 6—-8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

o Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced

pressure.

o Crystallization: Dissolve the crude residue in hot Ethanol (50 mL) and cool slowly to 0°C.

Validation: Filter the white crystals. Dry in vacuo.[4] Yield: ~85-90%. MP: 58-62°C.

Protocol B: QC Validation (HPLC Method)
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 pm).
» Mobile Phase A: 0.1% Phosphoric Acid in Water.

» Mobile Phase B: Acetonitrile.

o Gradient: 10% B to 90% B over 20 mins.

o Detection: UV at 230 nm and 280 nm.

e Retention Time: Vanillin (~4.5 min), Product (~12.2 min), Bis-alkylated impurity (if any, >15
min).

Visualizations
Figure 1: Synthesis & Reactivity Pathway

This diagram illustrates the selective alkylation pathway and the subsequent divergence based
on the choice of halogen.
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Caption: Selective synthesis pathway utilizing the leaving group differential between Bromine
and Chlorine to ensure mono-alkylation and product stability.

Figure 2: Quality Control Decision Tree

A logic flow for validating the intermediate before use in APl synthesis.
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Caption: Step-by-step Quality Control workflow to ensure downstream success in TKI
synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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